N,N'-(Methylenedi-4,1-phenylene)bis(2-ethylbutanamide), also known as GN8, is a synthetic small molecule. While structurally similar to cellular prion protein ligand N,N′-(methylenedi-4,1-phenylene)bis[2-(1-pyrrolidinyl)acetamide], GN8 is not classified as a drug and does not have an assigned drug classification. [] In scientific research, N,N'-(methylenedi-4,1-phenylene)bis(2-ethylbutanamide) is primarily studied for its potential to inhibit the aggregation of amyloidogenic proteins, particularly in the context of prion diseases. [, ]
Prion Disease Research: N,N'-(methylenedi-4,1-phenylene)bis(2-ethylbutanamide) has been studied for its potential to inhibit the aggregation of prion proteins. [, ] Prion diseases are fatal neurodegenerative disorders caused by the misfolding and aggregation of prion protein (PrP) in the brain. While N,N'-(methylenedi-4,1-phenylene)bis(2-ethylbutanamide) is not a cure, it has demonstrated an ability to slow disease progression in animal models, indicating its potential as a lead compound for developing new anti-prion therapies.
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.: 2508-19-2
CAS No.: 2488-84-8
CAS No.: 876657-17-9